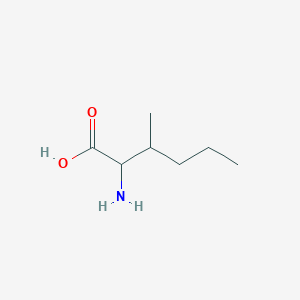

2-Amino-3-methylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSUGULOZFMUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334781 | |

| Record name | 2-Amino-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60182-96-9 | |

| Record name | 2-Amino-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Amino 3 Methylhexanoic Acid and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as "disconnections". rnlkwc.ac.inlkouniv.ac.in Each disconnection must correspond to a known, reliable chemical reaction performed in the forward (synthetic) direction. rnlkwc.ac.in For a molecule like 2-amino-3-methylhexanoic acid, several strategic disconnections can be envisioned.

Key retrosynthetic disconnections for this compound include:

Cα-N Bond Disconnection: This is one of the most common approaches, suggesting the formation of the amino group at a late stage. This can be achieved through the amination of an α-halo acid or the reductive amination of an α-keto acid. A crucial functional group interconversion (FGI) might involve reducing a nitro group to form the amine. rnlkwc.ac.in

Cα-Cβ Bond Disconnection: This strategy involves forming the bond between the α and β carbons. A powerful method corresponding to this disconnection is the alkylation of a glycine (B1666218) enolate equivalent. The glycine synthon provides the α-amino acid core, which is then alkylated with a suitable electrophile, in this case, a sec-butyl halide or equivalent, to introduce the 3-methylpentyl side chain.

Cβ-Cγ Bond Disconnection: This approach builds the side chain by reacting a smaller fragment with a precursor already containing the α-amino acid moiety. For instance, a conjugate addition to an α,β-unsaturated amino acid derivative is a viable strategy. illinois.edu

These disconnections form the basis for various synthetic plans, including linear sequences, convergent strategies, and, most importantly, methods for controlling the stereochemistry at the two chiral centers.

Classical Chemical Synthesis Routes to this compound

Classical synthesis refers to well-established methods that may not always provide high stereoselectivity without a subsequent resolution step. These routes are often robust and scalable.

Linear synthesis involves the sequential modification of a starting material through a series of steps to build the final product. A notable classical synthesis of this compound begins with 2-methylhexanoic acid and proceeds through several key transformations.

A representative four-step linear synthesis involves:

α-Bromination: 2-methylhexanoic acid undergoes radical bromination at the α-position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 2-bromo-3-methylhexanoic acid.

Ammonolysis: The resulting α-bromo acid is treated with ammonia (B1221849). This is a nucleophilic substitution (S_N2) reaction where ammonia displaces the bromide to form the α-amino acid. This step typically produces a mixture of all four possible stereoisomers.

Protection/Derivatization: The mixture of stereoisomers can be derivatized, for example, by N-acetylation, to facilitate separation. researchgate.net

Resolution: The mixture of diastereomers or enantiomers is separated. This can be done by classical chemical resolution using a chiral resolving agent or, more efficiently, through enzymatic resolution, which will be discussed in section 2.3. researchgate.net

Another classical approach involves the regio- and stereo-specific ring-opening of a cis-2,3-epoxy-acid with ammonia. This method, applied to related structures, can provide specific diastereomers based on the stereochemistry of the starting epoxide. rsc.org

Convergent synthesis is a strategy where different fragments of a complex molecule are synthesized independently and then joined together at a late stage. ub.edugoogle.com This approach is particularly efficient for large molecules like peptides, where this compound might be one of several building blocks.

An example is the synthesis of Kahalalide F, a complex depsipeptide with antitumoral properties. ub.edu In this context, the (S)-methylhexanoic acid side chain is coupled to the N-terminus of a large, pre-assembled peptide fragment.

General Convergent Strategy:

Fragment Synthesis: The this compound unit (or a precursor like 3-methylhexanoic acid) is prepared and protected. Separately, the remaining portion of the target molecule (e.g., a peptide chain) is synthesized. ub.edu

Fragment Coupling: The two fragments are joined using peptide coupling reagents.

Final Deprotection: All protecting groups are removed to yield the final complex molecule.

This method allows for the efficient assembly of large structures and facilitates the purification of intermediates, as the fragments have significantly different molecular weights. google.com

Functional group interconversions (FGIs) are fundamental to any multi-step synthesis, allowing for the conversion of one functional group into another to facilitate a desired reaction. solubilityofthings.commit.edusolubilityofthings.com

Key FGIs in the synthesis of this compound include:

Carboxylic Acid to Acyl Chloride: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, making it more reactive for amidation reactions.

Amine to Amide: Protection of the amino group as an amide (e.g., N-acetyl or N-Fmoc) is a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps.

Oxidation/Reduction: These reactions are crucial for manipulating the oxidation state of atoms. For example, a hypothetical route could involve the reduction of a nitro group (–NO₂) to an amine (–NH₂), or the oxidation of a primary alcohol (–CH₂OH) to a carboxylic acid (–COOH). solubilityofthings.comsolubilityofthings.com

Halogenation: The substitution of an α-hydrogen with a halogen, such as the bromination of 2-methylhexanoic acid, transforms an unreactive C-H bond into a reactive C-Br bond, enabling nucleophilic substitution.

| Transformation | Initial Group | Final Group | Typical Reagents | Relevance |

| Halogenation | α-C-H | α-C-Br | NBS, AIBN | Introduces a leaving group for amination. |

| Amination | α-C-Br | α-C-NH₂ | NH₃ | Forms the amino acid from the halo-acid. |

| Esterification | Carboxylic Acid | Ester | Alcohol, Acid Catalyst | Protection or modification of the acid group. solubilityofthings.com |

| Amide Formation | Amine | Amide | Acyl Chloride | Protection of the amine or peptide bond formation. |

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the absolute configuration at both the C2 and C3 stereocenters is the most critical aspect of synthesizing this compound. Modern methods focus on achieving this control directly during the synthesis, avoiding the need for resolving racemic mixtures.

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and elegant approach to stereocontrol.

Phase-Transfer Catalysis: A powerful method for synthesizing β-branched α-amino acids involves the asymmetric alkylation of a glycine enolate equivalent under phase-transfer conditions. organic-chemistry.org

Mechanism: A Schiff base of a glycine ester (e.g., benzophenone (B1666685) imine of tert-butyl glycinate) is deprotonated by a strong base (like NaOH or KOH) in a biphasic system. A chiral quaternary ammonium (B1175870) salt acts as the phase-transfer catalyst, transporting the enolate into the organic phase where it reacts with a secondary alkyl halide (e.g., 2-bromopentane). The chiral environment created by the catalyst directs the alkylation to occur on a specific face of the enolate, inducing high diastereo- and enantioselectivity. organic-chemistry.org

Advantages: This method can achieve excellent levels of syn- and enantioselectivity. Furthermore, the resulting alkylation product can often be selectively converted to the corresponding anti isomer, providing access to all four possible stereoisomers. organic-chemistry.org

Asymmetric Hydrogenation: Another key industrial method is the asymmetric hydrogenation of an unsaturated precursor using a chiral transition metal catalyst. For example, a rhodium- or ruthenium-based catalyst with a chiral phosphine (B1218219) ligand (e.g., Me-DuPHOS) can hydrogenate a β-substituted-β-(acylamino)acrylate to produce the desired amino acid with very high enantiomeric excess. researchgate.netnih.gov

Enzymatic Resolution: Biocatalysis offers an extremely selective method for obtaining pure stereoisomers. In this approach, a racemic mixture is subjected to an enzyme that acts on only one of the enantiomers. researchgate.net

Example: The racemic N-acetyl derivative of threo-2-amino-3-methylhexanoic acid can be resolved using the enzyme Aspergillus acylase. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting free L-amino acid and the N-acetylated D-amino acid can then be easily separated. researchgate.net Similarly, penicillin G acylase is used in industrial processes for stereoselective resolutions.

| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Stereoselectivity |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Schiff Base + Alkyl Halide | Kinetic resolution during alkylation. organic-chemistry.org | High dr and ee. organic-chemistry.org |

| Asymmetric Hydrogenation | Rh-DuPHOS, Ru-BINAP | Unsaturated Amino Acid Precursor | Direct formation of chiral centers. researchgate.netnih.gov | High ee (>90%). researchgate.net |

| Enzymatic Resolution | Aspergillus acylase, Penicillin G acylase | Racemic N-acyl Amino Acid | High specificity for one enantiomer. researchgate.net | Excellent ee (>99%). |

Asymmetric Catalysis for Stereocenter Induction

Chiral Ligand Design and Application

The development of chiral ligands for transition-metal-catalyzed reactions has become a cornerstone of asymmetric synthesis. In the context of synthesizing this compound and its analogs, chiral phosphine ligands, such as phosphine-oxazoline systems, have been reported for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester or an imine, catalyzed by a rhodium or iridium complex bearing a chiral phosphine ligand, can furnish the desired amino acid with high enantioselectivity. acs.org The efficiency of these catalytic systems is highly dependent on the design of the ligand, where subtle steric and electronic modifications can significantly impact both the yield and the enantiomeric excess of the product.

| Ligand Type | Metal | Application | Key Features |

| Phosphine-Oxazoline | Rhodium, Iridium | Asymmetric Hydrogenation | Creates a chiral pocket around the metal center, influencing the facial selectivity of substrate binding. |

| Chiral Phosphines | Rhodium, Iridium | Asymmetric Hydrogenation | P-stereogenic phosphines and those with atropisomeric backbones can induce high levels of asymmetry. acs.org |

| N-Acetyl-protected aminoethyl quinoline (B57606) (APAQ) | Palladium | Enantioselective Arylation | Forms a six-membered chelate with the metal, enabling control over the stereochemistry of C-H activation. nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. mdpi.com For the synthesis of γ-amino acids like pregabalin, which shares structural similarities with this compound, organocatalytic methods have been successfully employed. mdpi.comresearchgate.net These strategies often involve the use of chiral amines or cinchona alkaloids to catalyze key bond-forming reactions. For example, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst, can establish one of the stereocenters with high enantioselectivity. The resulting intermediate can then be further elaborated to the target amino acid. The desymmetrization of meso-anhydrides using chiral alkaloids is another effective organocatalytic strategy that has been applied to the synthesis of related chiral γ-amino acids. researchgate.netirb.hr

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed reactions are pivotal in the stereoselective synthesis of complex molecules. nih.gov Beyond asymmetric hydrogenation, other metal-catalyzed transformations are employed for the synthesis of this compound stereoisomers. Palladium-catalyzed C(sp³)–H activation has become a powerful strategy for the functionalization of unactivated C-H bonds. nih.gov By employing a chiral ligand, it is possible to achieve enantioselective C-H functionalization, providing a direct route to chiral amino acid derivatives. For example, the palladium-catalyzed arylation of aliphatic amides using chiral N-acetyl-protected aminoethyl quinoline (APAQ) ligands has been shown to proceed with high enantioselectivity. nih.gov Another approach involves the use of chiral Ni(II) complexes to direct the stereoselective alkylation of glycine or alanine (B10760859) enolates, a method that has proven effective for the synthesis of various non-canonical amino acids, including fluorinated analogs. nih.gov

Chiral Auxiliary Strategies in this compound Synthesis

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. ethz.ch This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.

For the synthesis of this compound, chiral oxazolidinones, such as those derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, have been utilized. google.com The oxazolidinone is first acylated with a suitable carboxylic acid derivative, and the resulting N-acyl oxazolidinone then undergoes a diastereoselective alkylation or other bond-forming reaction. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired chiral amino acid. google.com Similarly, chiral synthons derived from 2-oxazolone have been used to prepare bioactive amino-hydroxycarboxylic acids in optically pure forms. nii.ac.jp While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. google.com

| Chiral Auxiliary | Key Reaction | Product Type |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective alkylation | Chiral carboxylic acids and their derivatives. google.com |

| 2-exo-alkoxy-apocamphanecarboxylic acid derivatives | Enantioselective functionalization of 2-oxazolone | Enantiomerically pure 2-amino alcohols. nii.ac.jp |

| Chiral 2-oxazolidinones with a bicyclo[2.2.2]octane ring system | Diels-Alder reactions, alkylations, aldol (B89426) reactions, Michael reactions | Various chiral products with high diastereoselectivity. nii.ac.jp |

Biocatalytic and Enzymatic Synthesis of Specific Stereoisomers of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions. acs.org

Enzyme Identification and Characterization for Biosynthesis

The biosynthesis of this compound has been observed in certain microorganisms. For instance, some fungal species naturally produce the (2S,3S)-stereoisomer. Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli have also been developed to produce this amino acid. mdpi.com The synthesis in these engineered organisms often utilizes the enzymes of the isoleucine/valine biosynthetic pathway, starting from α-ketovalerate. mdpi.com

Amine transaminases (ATAs) are a particularly versatile class of enzymes for the synthesis of chiral amines and amino acids. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. By selecting an appropriate ATA with the desired stereoselectivity, it is possible to synthesize a specific stereoisomer of this compound from its corresponding α-keto acid precursor, 3-methyl-2-oxohexanoic acid. The broad substrate spectrum of ATAs allows for the production of a wide variety of non-canonical amino acids. mdpi.com

Another important enzymatic method is kinetic resolution. For example, the racemic N-acetyl derivative of threo-2-amino-3-methylhexanoic acid can be resolved using an acylase from Aspergillus, which selectively hydrolyzes the N-acetyl group from one enantiomer, allowing for the separation of the two enantiomers. researchgate.net Penicillin G acylase has also been used for the biocatalytic resolution of N-phenylacetyl derivatives of β-amino acids. researchgate.net

| Enzyme Class | Reaction Type | Substrate | Product |

| Transaminases | Asymmetric amination | 3-methyl-2-oxohexanoic acid | This compound |

| Acylases | Kinetic resolution | Racemic N-acetyl-2-amino-3-methylhexanoic acid | Enantiomerically pure this compound. researchgate.net |

| Nitrilases | Enantioselective hydrolysis | Racemic 2-isobutyl-succinonitrile | (S)-3-cyano-5-methylhexanoic acid (pregabalin intermediate). google.com |

| Lipolases | Kinetic resolution | Racemic cyanoester | Enantiomerically enriched cyanoester (pregabalin intermediate). mdpi.com |

Directed Evolution and Enzyme Engineering for Enhanced Production

While naturally occurring enzymes can be useful, their properties are often not optimal for industrial-scale synthesis. Directed evolution and enzyme engineering techniques are employed to improve enzyme stability, activity, substrate specificity, and stereoselectivity. acs.orgnih.gov

Directed evolution involves creating a library of enzyme variants through random mutagenesis or DNA shuffling, followed by screening for improved performance. google.comgoogle.com This iterative process can lead to enzymes with significantly enhanced properties. For example, directed evolution has been used to develop engineered polypeptides for the asymmetric synthesis of β-hydroxy-α-amino acids with high diastereomeric excess. google.com This approach could be applied to enzymes involved in the synthesis of this compound to improve its production.

Rational design, which involves making specific changes to the enzyme's active site based on its three-dimensional structure, is another powerful tool. mdpi.com By understanding the interactions between the enzyme and its substrate, specific amino acid residues can be mutated to alter the enzyme's properties. For instance, modifying the size of the binding pockets in an amine transaminase can influence its substrate specificity and stereoselectivity. mdpi.com Hybrid approaches that combine rational design with directed evolution are often the most effective strategy for developing highly efficient biocatalysts for the synthesis of non-canonical amino acids like this compound. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of biocatalysts and optimizing reaction conditions.

One prominent green approach involves enzymatic resolution. A patented four-step synthesis of (2S,3S)-2-amino-3-methylhexanoic acid utilizes Penicillin G acylase for enzymatic resolution. This method starts with 2-methylhexanoic acid and proceeds through bromination, ammonolysis, and phenylacetylation before the final resolution step. The use of an enzyme in this process is a significant advancement over classical resolution methods, which often employ toxic reagents and result in lower yields. The enzyme operates under mild conditions (pH 8.5, 37°C), which reduces energy consumption and the need for harsh chemicals.

Another avenue for green synthesis is the use of engineered enzymes. Researchers have designed variants of phenylalanine ammonia lyases (PAL) for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.govresearchgate.net While this research focuses on aromatic amino acids, the principles of engineering enzymes for stereoselective synthesis could be adapted for aliphatic amino acids like this compound. This approach offers the potential for high diastereoselectivity and enantioselectivity in a single step, significantly improving atom economy and reducing waste. nih.govresearchgate.net

The table below summarizes key aspects of a green synthetic approach to (2S,3S)-2-amino-3-methylhexanoic acid.

| Step | Reaction | Reagents/Catalyst | Key Green Aspect |

| 1 | Bromination | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | High conversion (>95%) reduces downstream purification needs. |

| 2 | Ammonolysis | Methanol-ammonia solution | Achieves a good isolated yield (70%). |

| 3 | Phenylacetylation | - | Prepares the racemic mixture for enzymatic resolution. |

| 4 | Enzymatic Resolution | Penicillin G acylase | Biocatalyst operates under mild conditions, replacing hazardous reagents. |

Scalable Synthesis and Process Optimization for Research Quantities of this compound

Developing a scalable synthesis is crucial for producing sufficient quantities of this compound for research purposes. This involves optimizing reaction conditions, improving yields, and ensuring the process is practical for larger-scale production.

A notable scalable method is the four-step synthesis involving enzymatic resolution mentioned previously. This process has been described as industrially viable. The initial bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzotrifluoride (B45747) at 90°C achieves a high conversion of over 95%. The subsequent ammonolysis of the resulting 2-bromo-2-methylhexanoic acid with a methanol-ammonia solution at 50°C yields the racemic DL-2-amino-3-methylhexanoic acid (also known as DL-2-methylnorleucine) with a 70% isolated yield after purification. The subsequent phenylacetylation and enzymatic resolution steps are designed for efficient separation of the desired stereoisomer.

Phase-transfer catalysis represents another promising strategy for the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org This method utilizes a chiral quaternary ammonium bromide and 18-crown-6 (B118740) to catalyze the alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. organic-chemistry.org This approach allows for high enantio- and diastereoselectivities and provides access to all stereoisomers of β-alkyl-α-amino acids through a stereoinversion process. organic-chemistry.org The practicality and efficiency of this method make it a candidate for scalable synthesis. organic-chemistry.org

For process optimization, several factors are considered:

Reagent Selection: Utilizing readily available and less hazardous starting materials. The synthesis starting from D-glucose to produce a protected amino acid derivative demonstrates the use of abundant and renewable feedstocks. rsc.org

Catalyst Efficiency: Employing highly active and selective catalysts, such as engineered enzymes or phase-transfer catalysts, can significantly improve yields and reduce byproducts. nih.govresearchgate.netorganic-chemistry.org

Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and minimize energy consumption. For instance, some industrial processes for related compounds are limited by requirements for very low temperatures (e.g., -78°C) and pyrophoric reagents, which are not ideal for large-scale production. google.com

Purification: Developing efficient purification methods, such as crystallization or chromatography, to isolate the final product with high purity.

The following table outlines a comparison of different synthetic strategies and their potential for scalability.

| Synthetic Strategy | Key Features | Potential for Scalability |

| Enzymatic Resolution | Four-step process, mild reaction conditions for resolution. | High, described as industrially viable. |

| Phase-Transfer Catalysis | High stereoselectivity, access to all stereoisomers. organic-chemistry.org | Good, offers a practical and efficient route. organic-chemistry.org |

| Asymmetric Hydrogenation | Used for related compounds, can be efficient but may require high pressure. google.com | Moderate, high-pressure requirements can be a challenge. |

| Chiral Auxiliary-Mediated Alkylation | Can suffer from low yields and require toxic reagents. | Low, less favorable due to yield and safety concerns. |

In Depth Stereochemical Elucidation and Conformational Analysis of 2 Amino 3 Methylhexanoic Acid

Determination of Absolute and Relative Stereochemistry of 2-Amino-3-methylhexanoic Acid Stereoisomers

The definitive assignment of the absolute and relative configuration of the four stereoisomers of this compound requires a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the three-dimensional arrangement of the molecule.

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, by a chiral molecule.

For this compound, the naturally occurring (2S, 3S)-isomer has been characterized using these methods. The specific optical rotation, a measure of the extent to which a substance rotates the plane of polarized light, has been reported for (2S, 3S)-2-amino-3-methylhexanoic acid. wikipedia.org

Table 3.1: Optical Rotation of (2S, 3S)-2-Amino-3-methylhexanoic Acid

| Stereoisomer | Specific Rotation ([α]D25) | Conditions |

| (2S, 3S) | +29.0° | c 0.5, 6 M HCl |

The positive sign of the optical rotation indicates that this enantiomer is dextrorotatory.

Circular dichroism spectroscopy provides more detailed information about the stereochemistry. The CD spectrum of (2S,3S)-2-amino-3-methylhexanoic acid exhibits a positive Cotton effect around 201 nm, which is characteristic of the n → π* transition of the carboxyl group in L-α-amino acids. smolecule.com The sign of the Cotton effect is a reliable indicator of the absolute configuration at the α-carbon. A positive Cotton effect in this region is consistent with the (S) configuration at the C2 position for α-amino acids.

Table 3.2: Circular Dichroism Data for (2S, 3S)-2-Amino-3-methylhexanoic Acid

| Stereoisomer | Wavelength (λmax) | Molar Ellipticity (Δε) |

| (2S, 3S) | ~201 nm | +31.71 |

Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule, provided that suitable crystals can be obtained. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

While a crystal structure for this compound itself is not publicly available, the crystal structure of its close structural analog, (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine), provides valuable insights into the expected solid-state conformation and intermolecular interactions. researchgate.net In the crystal structure of L-isoleucine, the molecules exist as zwitterions and are interconnected by a network of N—H···O hydrogen bonds, forming layered structures. researchgate.net The hydrophobic side chains protrude from these layers. It is anticipated that derivatives of this compound would exhibit similar crystalline packing, stabilized by hydrogen bonding and van der Waals interactions. The determination of the crystal structure of a derivative of this compound would provide unequivocal proof of its stereochemistry and detailed information about its conformational preferences in the solid state.

Advanced NMR techniques are indispensable for determining the relative stereochemistry and conformational preferences of molecules in solution. For this compound, with its two stereogenic centers, NMR methods can differentiate between the (syn) and (anti) diastereomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space correlations between protons that are in close proximity (typically < 5 Å). acdlabs.com These experiments are particularly useful for determining the relative stereochemistry of diastereomers.

In the case of this compound, the key to distinguishing between the syn ((2S,3S) and (2R,3R)) and anti ((2S,3R) and (2R,3S)) diastereomers lies in the spatial relationship between the proton at the α-carbon (Hα) and the proton at the β-carbon (Hβ). In the syn isomers, Hα and Hβ are on the same side of the carbon-carbon bond in certain conformations, leading to a stronger NOE or ROE correlation. Conversely, in the anti isomers, these protons are on opposite sides, resulting in a weaker or absent correlation. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances.

Table 3.3: Expected NOE/ROE Correlations for Stereochemical Assignment of this compound Diastereomers

| Diastereomer Pair | Hα - Hβ Correlation | Hα - β-CH3 Correlation |

| syn ((2S,3S)/(2R,3R)) | Strong | Weak/Absent |

| anti ((2S,3R)/(2R,3S)) | Weak/Absent | Strong |

ROESY experiments are often preferred for molecules in the size range of amino acids as they avoid the complication of zero or near-zero NOEs that can occur for medium-sized molecules.

The magnitude of the three-bond scalar coupling constant (³J) between Hα and Hβ provides valuable information about the dihedral angle between these two protons, as described by the Karplus equation. wikipedia.org Different staggered conformations (rotamers) around the Cα-Cβ bond will have different dihedral angles and thus different ³JHα,Hβ values. By analyzing the observed coupling constant, which is a population-weighted average of the coupling constants of the individual conformers, the preferred conformation and the relative stereochemistry can be inferred.

For branched-chain amino acids, the ³JHα,Hβ values for the anti and syn diastereomers are typically different. Generally, a larger coupling constant is observed for the anti isomers where a trans relationship between Hα and Hβ is more populated, while a smaller coupling constant is characteristic of the syn isomers where gauche interactions are more prevalent.

Table 3.4: Representative ³JHα,Hβ Coupling Constants for Stereochemical Elucidation

| Diastereomer | Typical ³JHα,Hβ (Hz) | Predominant Conformation |

| syn | 2 - 5 | Gauche |

| anti | 7 - 10 | Anti |

| (Note: These are typical ranges for similar amino acids and may vary for this compound and its derivatives depending on the solvent and substituents.) |

To determine the absolute configuration and enantiomeric purity of this compound, chiral derivatizing agents (CDAs) can be employed in NMR spectroscopy. nih.gov A CDA reacts with the amino or carboxyl group of the amino acid to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. This allows for the differentiation of the enantiomers of the original amino acid.

A common strategy involves reacting the amino group of this compound with a chiral reagent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues. The resulting diastereomeric amides will exhibit different chemical shifts for the protons near the newly formed chiral center, allowing for their distinction and quantification by ¹H or ¹⁹F NMR.

Table 3.5: Common Chiral Derivatizing Agents for Amino Acids

| Chiral Derivatizing Agent | Functional Group Reacted | NMR Nucleus Observed |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amino | ¹H, ¹⁹F |

| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amino | ¹H, ¹⁹F |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's Reagent) | Amino | ¹H |

By comparing the NMR spectra of the derivatized enantiomers of this compound, their absolute configurations can be assigned based on established models for the shielding and deshielding effects of the CDA.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Enantiomeric and Diastereomeric Purity Assessment Methodologies

The accurate determination of the stereoisomeric composition of this compound is paramount. Several chromatographic and electrophoretic techniques are employed to resolve the enantiomers and diastereomers with high fidelity.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of amino acids, including those with multiple chiral centers like this compound. sigmaaldrich.com The separation can be achieved through two main approaches: direct and indirect.

The direct approach utilizes chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and diastereomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective. sigmaaldrich.com These CSPs possess ionic groups compatible with both organic and aqueous mobile phases, which is ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The separation of the four stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine), a close structural analog of this compound, has been successfully demonstrated on a CHIROBIOTIC T column. sigmaaldrich.com

The indirect approach involves the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomeric pairs. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column. A notable example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants, which react with the amino group to form stable diastereomers. nih.gov This method is highly sensitive and allows for the determination of enantiomeric purity in complex samples. nih.gov

Table 1: Illustrative Chiral HPLC Separation of Isoleucine Stereoisomers on a CHIROBIOTIC T Column

| Stereoisomer | Retention Time (min) |

| L-Isoleucine | 6.13 |

| L-Alloisoleucine | 6.59 |

| D-Alloisoleucine | 7.82 |

| D-Isoleucine | 8.42 |

This data is for the analogous compound isoleucine and serves as a representative example of the separation achievable for compounds with similar stereochemistry. sigmaaldrich.com

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric and diastereomeric analysis of volatile compounds. Since amino acids are non-volatile, they require derivatization prior to GC analysis to increase their volatility. nih.gov A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. mst.edu

Once derivatized, the stereoisomers can be separated on a chiral capillary column. Chirasil-Val, a polysiloxane-based stationary phase functionalized with L-valine-tert-butylamide, is a widely used CSP for the separation of amino acid enantiomers. nih.govmst.edu This method, often coupled with mass spectrometry (GC-MS), provides high sensitivity and allows for the accurate quantification of each stereoisomer. researchgate.net The elution order of the enantiomers can sometimes be reversed by using a CSP with the D-form of the chiral selector. mst.edu

Table 2: Common Derivatization Reagents for Chiral GC Analysis of Amino Acids

| Derivatization Step | Reagent | Resulting Derivative |

| Esterification | Methanolic HCl | Methyl ester |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-trifluoroacetyl |

| Acylation | Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl |

| Acylation | Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl |

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive method for chiral analysis. nih.gov In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

Commonly used chiral selectors for amino acid enantioseparation include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with the analytes, leading to differential migration times for the enantiomers. nih.gov

Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) can be used as chiral selectors in the BGE, offering unique selectivity for amino acid enantiomers.

Chiral Ligand-Exchange: In this approach, a chiral ligand (e.g., an L-amino acid derivative) and a metal ion (e.g., Cu(II)) are added to the BGE. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, resulting in different electrophoretic mobilities. nih.gov

The choice of chiral selector, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of all four stereoisomers of this compound. nih.gov

Derivatization plays a crucial role in enhancing the chromatographic resolution and detection of amino acids. As mentioned for Chiral GC, derivatization is essential to impart volatility. In HPLC, while direct analysis is possible, derivatization can significantly improve separation efficiency and sensitivity. sigmaaldrich.com

Chiral derivatizing agents, such as Marfey's reagent (FDAA) and its analogues, convert enantiomers into diastereomers, which can be more easily separated on achiral columns. nih.gov Other reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) also form diastereomers suitable for reversed-phase HPLC separation.

For enhancing detection, especially for fluorescence or UV detection, derivatizing agents that introduce a chromophore or fluorophore are used. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be employed for this purpose. nih.gov The choice of derivatization reagent depends on the analytical technique, the desired sensitivity, and the nature of the sample matrix.

Conformational Analysis of this compound

The biological activity and interactions of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Experimental techniques provide valuable insights into its preferred conformations in different environments.

Several spectroscopic and crystallographic techniques serve as powerful experimental probes to elucidate the conformational preferences of this compound.

X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsion angles. A crystal structure of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the lower homolog of this compound, shows that the molecule exists as a zwitterion in the crystal lattice, with specific hydrogen bonding interactions defining the packing arrangement. researchgate.net Such studies on this compound would provide invaluable data on its solid-state conformation.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are influenced by its conformation. The frequencies of certain vibrational bands, such as the N-H and C=O stretching modes, can provide information about intramolecular and intermolecular hydrogen bonding, which in turn affects the conformational preferences.

Computational Modeling of Conformational Space and Energy Minima

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of different spatial arrangements known as conformations. The study of these conformations, their relative energies, and the barriers to interconversion is crucial for understanding the molecule's physical, chemical, and biological properties. Computational modeling provides powerful tools to explore this complex potential energy surface, identify stable conformers corresponding to energy minima, and determine their relative stabilities. This process typically involves a hierarchical approach, beginning with a broad search using computationally efficient methods, followed by refinement with more accurate, but demanding, techniques.

Force Field-Based Conformational Searches

The initial exploration of the vast conformational space of this compound is efficiently performed using molecular mechanics (MM) force fields. This approach models the molecule as a collection of atoms connected by springs, with the potential energy calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force field methods are computationally inexpensive, allowing for the rapid evaluation of the energy of millions of conformations.

A systematic conformational search is a common strategy employed for molecules like this compound. This involves systematically rotating all rotatable bonds by a defined increment, followed by an energy minimization of each resulting structure to find the nearest local minimum. This methodical exploration helps to map out the potential energy surface and identify all low-energy conformers.

For the (2S, 3S) stereoisomer of this compound, a systematic conformational search has been conducted using the Merck Molecular Force Field 94 (MMFF94). researchgate.net Such studies typically employ specialized software, like the Molecular Operating Environment (MOE), to perform the search. researchgate.net In this process, an energy cutoff is established to select a relevant subset of conformers for further analysis. For instance, a cutoff of 2.5 kcal·mol⁻¹ above the global minimum is used to ensure a wide distribution of conformers is captured, representing the most populated states at ambient temperatures. researchgate.net The output of this stage is a collection of unique, low-energy conformers, each defined by a specific set of dihedral angles and a corresponding force field-calculated energy.

Quantum Chemical Methods for Conformer Energies

While force field methods are excellent for exploring conformational space, they are based on classical mechanics and empirical parameters, which can limit their accuracy in determining precise energy differences between conformers. nih.gov To obtain more reliable energy values, quantum chemical (QC) methods are employed. These methods solve approximations of the Schrödinger equation to calculate the electronic structure of the molecule from first principles, providing a more accurate description of molecular energies. nih.gov

The low-energy conformers identified by the force field search are used as starting points for geometry optimization and energy calculation at a higher level of theory. researchgate.net Density Functional Theory (DFT) is a widely used QC method that balances computational cost with accuracy, making it suitable for molecules of this size. researchgate.net The process involves re-optimizing the geometry of each conformer using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ). nih.govresearchgate.net This refinement adjusts the bond lengths, angles, and dihedrals to the minimum energy structure according to the quantum mechanical model.

Following optimization, a final single-point energy calculation is performed to determine the relative energies (ΔE) of the stable conformers with high precision. researchgate.net These QC-calculated energies provide a more accurate ranking of conformer stability than force field energies alone. The results help to identify the global minimum energy conformation and the relative populations of other low-energy conformers according to the Boltzmann distribution. This detailed understanding of the conformational landscape is essential for interpreting experimental data and predicting the molecule's behavior. researchgate.net

Research Findings Summary

The following table illustrates the type of data generated from a computational conformational analysis of (2S, 3S)-2-amino-3-methylhexanoic acid. The conformers are defined by their key side-chain dihedral angles (χ1 and χ2), and their relative energies are calculated.

Note: This table is illustrative. It demonstrates the typical output of the computational methods described. The specific dihedral angles and energies are representative examples based on common rotameric states for branched-chain amino acids and are intended to depict plausible conformers within a typical energy window.

| Conformer | χ1 (N-Cα-Cβ-Cγ) Angle (°) | χ2 (Cα-Cβ-Cγ-Cδ) Angle (°) | Relative Energy (ΔE) (kcal·mol⁻¹) | Description |

|---|---|---|---|---|

| 1 | -60 | 180 | 0.00 | Global Minimum (gauche-, trans) |

| 2 | 180 | 180 | 0.45 | Low Energy (trans, trans) |

| 3 | -60 | 60 | 0.95 | Low Energy (gauche-, gauche+) |

| 4 | 60 | 180 | 1.50 | Higher Energy (gauche+, trans) |

| 5 | 180 | -60 | 2.10 | Higher Energy (trans, gauche-) |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Amino 3 Methylhexanoic Acid in Non Human Systems

Discovery and Isolation from Natural Products

Initially synthesized over 70 years ago, 2-Amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, was long considered a non-natural amino acid. nih.govmdpi.com However, recent research has unequivocally confirmed its status as a naturally occurring endogenous (2S, 3S)-α-amino acid. nih.govmdpi.com This discovery has opened new avenues for understanding its role in biological systems.

Free AMHA has been identified and found to accumulate in the mycelia of several fungal species, including the plant pathogen Magnaporthe oryzae and three species of the genus Alternaria. nih.govmdpi.com Notably, the compound was detected within the fungal cells but not in the surrounding fermentation broths, suggesting it is primarily an intracellular metabolite. nih.govmdpi.com Earlier studies had also reported the production of AMHA by an α-aminobutyric acid-resistant mutant of the bacterium Serratia marcescens when cultured in a medium containing norvaline. mdpi.comnih.gov However, the wild-type strain of S. marcescens did not produce AMHA under normal conditions without the addition of exogenous norvaline and leucine. mdpi.com

Extraction and Purification Techniques for this compound from Natural Sources

The isolation of AMHA from fungal biomass involves a multi-step process designed to separate it from a complex mixture of other cellular components. A typical workflow begins with the extraction of the fungal mycelia using a suitable solvent, such as a mixture of methanol (B129727) and water, to lyse the cells and solubilize the intracellular metabolites.

Following extraction, the crude extract undergoes several purification steps. These often include liquid-liquid partitioning to separate compounds based on their polarity. Further purification is commonly achieved using chromatographic techniques. For instance, column chromatography with silica (B1680970) gel can be employed to separate compounds based on their affinity for the stationary phase. Subsequent purification steps may involve high-performance liquid chromatography (HPLC), which offers higher resolution and is effective in isolating the pure compound. The final purified product is often obtained as a white powder.

Structural Elucidation within Complex Natural Product Frameworks

Once purified, the definitive identification of this compound requires a combination of spectroscopic and analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For AMHA, high-resolution mass spectrometry would confirm its molecular formula as C7H15NO2.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise structure and stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to determine the connectivity of atoms within the molecule. Infrared (IR) spectroscopy provides information about the functional groups present, such as the amino and carboxylic acid groups.

To confirm the absolute stereochemistry of the naturally occurring AMHA as (2S, 3S), the optical rotation of the purified compound is measured. nih.gov This experimental data can be compared with computational calculations of the electrostatic circular dichroism (ECD) spectrum using methods like time-dependent density functional theory (TDDFT). nih.gov

Biosynthetic Origins and Precursor Incorporation in Model Organisms

While the natural occurrence of this compound in fungi is now established, the precise details of its biosynthetic pathway in these organisms are still under investigation. However, studies on analogous pathways, particularly the well-characterized branched-chain amino acid (BCAA) biosynthesis in fungi, provide a strong basis for a hypothesized route. researchgate.netnih.gov Research in the bacterium Serratia marcescens has suggested that AMHA is formed from α-ketovalerate, the α-keto acid corresponding to norvaline, utilizing the enzymes of the isoleucine-valine biosynthetic pathway. nih.gov

It is hypothesized that a similar pathway exists in Magnaporthe oryzae and Alternaria species. The biosynthesis likely begins with precursors from central metabolism that enter the BCAA pathway.

Identification of Biosynthetic Gene Clusters

In fungi, the genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs). mdpi.com These clusters typically contain the core synthase genes (like non-ribosomal peptide synthetases or polyketide synthases) as well as genes for tailoring enzymes, transporters, and regulatory proteins.

While a specific BGC for the standalone synthesis of this compound has not yet been identified in Magnaporthe oryzae or Alternaria, it is likely that the enzymes involved are part of the primary metabolic pathway for branched-chain amino acids. The genes for these enzymes, such as acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase, are known to be conserved in fungi. researchgate.net It is possible that one or more of these enzymes exhibit relaxed substrate specificity, allowing them to act on a norvaline precursor to initiate the synthesis of AMHA. Alternatively, a dedicated, but as yet undiscovered, BGC could be responsible for its production.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. Although specific isotopic labeling studies for AMHA biosynthesis in Magnaporthe oryzae or Alternaria have not been reported, a general methodology can be proposed based on the hypothesized pathway.

To confirm the biosynthetic precursors, the fungi could be cultured in a medium supplemented with isotopically labeled compounds, such as ¹³C- or ¹⁵N-labeled threonine or α-ketobutyrate. Following a period of growth, the AMHA would be extracted, purified, and analyzed by mass spectrometry and NMR spectroscopy to determine the position and extent of isotope incorporation. This would provide direct evidence for the involvement of the BCAA pathway and identify the key precursors.

Enzymology of this compound Formation and Transformation in Non-Human Biological Systems

The formation of this compound likely involves a series of enzymatic reactions catalyzed by components of the branched-chain amino acid biosynthetic pathway. Based on studies in bacteria and the known functions of these enzymes in fungi, a plausible enzymatic cascade can be outlined.

The key step that introduces the β-methyl group is hypothesized to be catalyzed by an enzyme with promiscuous activity, likely an isopropylmalate synthase-like enzyme that condenses an acetyl-CoA equivalent with an α-keto acid precursor. The subsequent reactions would involve an isomerase, a dehydrogenase, and a transaminase to yield the final α-amino acid.

The primary enzymes implicated in this pathway are:

Threonine deaminase/dehydratase: Catalyzes the conversion of threonine to α-ketobutyrate, a potential precursor.

Acetohydroxyacid synthase (AHAS): This enzyme typically condenses two molecules of pyruvate (B1213749) or one molecule of pyruvate and one of α-ketobutyrate. It might also act on α-ketovalerate.

Ketol-acid reductoisomerase (KARI): Reduces and isomerizes the product of the AHAS reaction.

Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of the dihydroxy acid intermediate.

Branched-chain amino acid aminotransferase (BCAT): Performs the final step of transferring an amino group to the α-keto acid to form AMHA. nih.gov

Further research, including in vitro enzymatic assays with purified enzymes from Magnaporthe oryzae or Alternaria and the appropriate substrates, is necessary to definitively identify and characterize the specific enzymes responsible for this compound biosynthesis.

Ecological and Evolutionary Significance in Non-Human Biological Contexts

The production of non-proteinogenic amino acids like AMHA by fungi is believed to confer specific ecological and evolutionary advantages. nih.govmdpi.com These compounds often serve as secondary metabolites with specialized functions that are not essential for primary growth but can be crucial for survival, competition, and interaction with other organisms. nih.gov

The primary ecological role identified for this compound is that of a plant elicitor. asm.org When applied to plants, AMHA can induce systemic resistance against a range of both abiotic stresses (such as extreme temperatures) and biotic threats (including fungal, bacterial, and viral pathogens). asm.org For the producing fungus, such as Alternaria, releasing a compound that primes the plant's defense system could have several strategic benefits:

Weakening the Host for Colonization : By manipulating the host's defense signaling, the fungus might create a more favorable environment for its own colonization, potentially by causing the plant to expend resources on broad defense responses that are not optimally effective against the fungus itself.

Outcompeting Other Microbes : By inducing a systemic defense response in the plant, the fungus could make the plant environment more hostile for other competing pathogenic or non-pathogenic microbes, thereby securing its own niche.

Modulating Host Physiology : The induction of stress responses can alter the host's metabolism and physiology in ways that may be beneficial to the fungus.

From an evolutionary perspective, the development of the biosynthetic pathway for AMHA likely arose from the existing and highly conserved branched-chain amino acid pathway. portlandpress.com The evolution of novel functions for enzymes within this primary metabolic pathway, or the slight modification of the pathway to produce a new compound, is a common theme in the evolution of secondary metabolism. researchgate.net The ability to produce a compound like AMHA, which can manipulate the physiology of a host plant, would provide a significant selective advantage to the fungus. This advantage would drive the retention and refinement of the genetic machinery responsible for AMHA biosynthesis. The production of such non-proteinogenic amino acids as defense chemicals or signaling molecules is a key evolutionary strategy for fungi in their interactions with their environment, particularly with plants. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization of 2 Amino 3 Methylhexanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that allow for the analysis of molecules like amino acids without significant fragmentation in the ion source. uio.no ESI is particularly well-suited for polar and labile molecules, making it a common choice for amino acid analysis. uio.no In a typical analysis of 2-Amino-3-methylhexanoic acid using ESI in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. mdpi.com An HRMS spectrum of this ion revealed a measured m/z of 146.1172. mdpi.com This value corresponds to the molecular formula C₇H₁₅NO₂, which has a calculated m/z of 146.1180 for its protonated form. mdpi.com

APCI is another valuable technique, especially for less polar molecules, and can offer enhanced sensitivity for free amino acids at high liquid chromatography (LC) flow rates compared to ESI. uio.nonih.gov It involves the ionization of analyte molecules through gas-phase ion-molecule reactions, which can also be used to generate the protonated [M+H]⁺ ion for mass analysis. uio.no The choice between ESI and APCI often depends on the specific analytical conditions and the matrix in which the compound is found. uoa.gr

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's substructures.

For amino acids, a common fragmentation pathway involves the loss of the carboxyl group (as COOH or H₂O + CO). researchgate.netmdpi.com In the case of this compound's constitutional isomer, isoleucine (m/z 132), the principal transition observed is from the precursor ion at m/z 132 to a product ion at m/z 86, corresponding to the loss of the carboxyl group. researchgate.netmassbank.eu Further fragmentation can help distinguish between isomers. researchgate.net By applying collision-induced dissociation (CID), the selected [M+H]⁺ ion of this compound (m/z 146) would be expected to yield characteristic fragments that confirm the connectivity of the alkyl chain and the positions of the amino and methyl groups.

Isotope Ratio Mass Spectrometry (IRMS) is used to measure the relative abundance of stable isotopes, such as ¹³C/¹²C and ¹⁵N/¹⁴N, within a molecule. wikipedia.org This technique, often coupled with gas chromatography (GC-IRMS), allows for compound-specific isotope analysis. researchgate.net The isotopic composition of amino acids can provide information about their biosynthetic pathways and the metabolic state of the organism that produced them. wikipedia.org Kinetic isotope effects during enzymatic reactions lead to characteristic isotopic signatures in the final product. wikipedia.org Analyzing the stable isotope ratios of carbon and nitrogen in this compound can help trace its origins and understand the metabolic network from which it was derived. wikipedia.org

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules by providing detailed information about the chemical environment and connectivity of individual atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the core structure of this compound. The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while the signal multiplicity in ¹H NMR reveals the number of adjacent protons.

In a study using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the ¹H NMR spectrum of this compound displayed characteristic signals for all its protons. mdpi.com The ¹³C NMR spectrum showed seven distinct carbon signals, confirming the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆) mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 13.74 | br | 1H | OH (Carboxyl) |

| 8.39 | br | 2H | NH₂ |

| 3.77 | s | 1H | CHNH₂ (C-2) |

| 2.05 | s | 1H | CHCH₃ (C-3) |

| 1.51–1.40 | m | 2H | CH₂ (C-4) |

| 1.26–1.11 | m | 2H | CH₂ (C-5) |

| 0.93 | d | 3H | CH₃ (C-7) |

| 0.87 | t | 3H | CH₃ (C-6) |

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad signal

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) mdpi.com

| Chemical Shift (δ ppm) | Carbon Atom Assignment |

|---|---|

| 170.87 | C-1 (C=O) |

| 56.72 | C-2 (CHNH₂) |

| 34.95 | C-3 (CHCH₃) |

| 33.87 | C-4 (CH₂) |

| 20.12 | C-5 (CH₂) |

| 15.38 | C-7 (CH₃) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton at C-2 with the proton at C-3, the C-3 proton with the C-4 methylene (B1212753) protons, and so on, confirming the sequence of the carbon backbone. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is a highly sensitive technique used to assign which proton signal corresponds to which carbon signal. sdsu.edu For example, the proton signal at 3.77 ppm would show a correlation to the carbon signal at 56.72 ppm, confirming this pair as the C-2 methine group. mdpi.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is crucial for connecting different structural fragments. For instance, the proton signal of the methyl group at C-7 (δH 0.93) would show correlations to the carbons at C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position. mdpi.comcolumbia.edu Similarly, correlations from the C-2 proton to the carbonyl carbon (C-1) would confirm the amino acid structure.

Together, these advanced spectroscopic methods provide a comprehensive and unequivocal characterization of the chemical structure of this compound.

Solid-State NMR Applications

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of solid materials, including amino acids. mst.edu Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mdpi.com For amino acids, ssNMR can reveal details about polymorphism, molecular conformation, and hydrogen bonding networks. ox.ac.ukresearchgate.net

High-resolution spectra of powdered samples are typically achieved by spinning the sample at the magic angle (54.7°) relative to the static magnetic field, a technique known as magic-angle spinning (MAS). mst.edu This process averages the orientation-dependent interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, resulting in narrower, more resolved spectral lines. mdpi.com

For nuclei with low natural abundance and smaller magnetic moments, such as ¹³C and ¹⁵N, techniques like cross-polarization (CP) and high-power proton decoupling are employed. nih.gov CP enhances the signal of the target nucleus by transferring magnetization from abundant protons, while decoupling removes the strong dipolar couplings between protons and the target nucleus, further sharpening the spectral lines. nih.gov

While specific ssNMR data for this compound is not extensively published, analysis of its structural isomer, L-isoleucine, and other amino acids provides a strong precedent. acs.org Studies on amino acid hydrochlorides have shown that the chlorine quadrupolar coupling constants (CQ) are highly sensitive to the local chloride ion environment, demonstrating ssNMR's utility in probing intermolecular interactions. acs.org Furthermore, ¹⁷O ssNMR has been used to study 14 different amino acids, showing that parameters such as the quadrupolar coupling constant (χQ) and isotropic chemical shift (δiso) are sensitive probes of the local bonding environment and can be correlated with structural features like C-O bond length. ox.ac.ukacs.org These applications highlight the potential of ssNMR to provide detailed structural insights into the solid-form of this compound.

| Parameter | Information Provided | Typical Techniques | Reference Nuclei |

| Isotropic Chemical Shift (δiso) | Local electronic environment, conformation, secondary structure. | MAS, CP-MAS | ¹³C, ¹⁵N, ¹⁷O |

| Chemical Shift Anisotropy (CSA) | 3D electronic structure, symmetry of the local environment. | Static, Slow MAS | ¹³C, ¹⁵N |

| Quadrupolar Coupling Constant (CQ) | Electric field gradient at the nucleus, hydrogen bonding, ion coordination. | Static, MAS, DOR | ²H, ¹⁴N, ¹⁷O, ³⁵Cl |

| Dipolar Coupling | Internuclear distances, molecular geometry. | REDOR, TEDOR | ¹³C-¹⁵N, ¹H-¹³C |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy IR spectroscopy of this compound isolated from natural sources reveals characteristic absorption bands that confirm its structure. The IR spectrum shows two distinct peaks around 3400 cm⁻¹ and 3325 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group, respectively. An absorption peak observed at 2899 cm⁻¹ is indicative of the symmetric stretching vibration of a hydroxyl (OH) group from the carboxylic acid moiety. Furthermore, a strong, characteristic peak at 1727 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal vibrations. While specific Raman data for this compound is limited, the spectrum of its isomer, L-isoleucine, serves as an excellent model. publish.csiro.au The Raman spectrum of L-isoleucine crystals shows bands below 150 cm⁻¹ assigned to translational lattice vibrations. publish.csiro.au Other notable vibrations include those associated with γ(N-H···O) out-of-plane vibrations, Cα-C-C bending, and various torsions. publish.csiro.auacs.org The C-H stretching vibrations typically appear in the high wavenumber region. researchgate.net Temperature-dependent Raman studies on L-isoleucine show that as the temperature decreases, bands sharpen and undergo a slight blue shift, but no structural phase transitions are observed down to 10 K. publish.csiro.au

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) (based on Isoleucine) |

| N-H Asymmetric/Symmetric Stretch | ~3400 / ~3325 | - |

| O-H Stretch (Carboxylic Acid) | ~2899 (broad) | - |

| C-H Stretch | ~2960-2870 | ~2978-2880 |

| C=O Stretch (Carboxylic Acid) | ~1727 | ~1720 |

| NH₃⁺ Deformation | - | ~1619 |

| COO⁻ Symmetric Stretch | - | ~1410-1440 |

| C-C Stretch | - | ~1010-1090 |

| Lattice Vibrations | - | < 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis (if derivatized)

This compound, like most amino acids, lacks a significant chromophore in its structure, rendering it difficult to detect directly with sufficient sensitivity and selectivity using UV-Vis spectrophotometry. shimadzu.co.kr The native absorbance of the carboxyl group is in the far UV region (200-210 nm), which is prone to interference. shimadzu.co.kr Therefore, to enable analysis by UV-Vis, a chemical derivatization step is necessary to attach a chromophoric moiety to the amino acid. myfoodresearch.comtandfonline.com

This is typically achieved through a pre-column or post-column reaction that targets the primary amine group of the amino acid. jasco-global.com A variety of derivatizing agents can be used for this purpose. For instance, reacting the amino acid with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol creates a highly absorbing isoindole derivative. jasco-global.com Studies on OPA-derivatized amino acids show a distinct absorption peak centered around 340 nm, which is absent in the spectra of the underivatized amino acid or the reagent alone. researchgate.net Other reagents like phenyl isothiocyanate (PITC) and dansyl chloride also form derivatives with strong UV absorbance, allowing for sensitive detection. psu.edumdpi.com The choice of reagent depends on the desired sensitivity, stability of the derivative, and the requirements of the subsequent chromatographic separation.

| Derivatizing Agent | Target Functional Group | Resulting Chromophore | Typical λmax (nm) |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Isoindole | ~338-340 |

| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | Phenylthiocarbamoyl (PTC) | ~254 |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorenylmethyloxycarbonyl | ~265 |

| Dansyl chloride | Primary & Secondary Amines | Dansyl | ~250 |

| 2,4-Dinitrofluorobenzene (FDNB) | Primary Amine | Dinitrophenyl (DNP) | ~360 |

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantitative determination. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively used, each requiring specific method development strategies.

Reversed-phase HPLC (RP-HPLC) is the most common technique for amino acid analysis following derivatization. hplc.eu

Stationary Phase Selection: The choice of stationary phase is critical for achieving separation. For the analysis of derivatized amino acids like phenylthiocarbamoyl (PTC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) derivatives, hydrophobic stationary phases such as C18 (octadecylsilane) or C8 are standard. psu.eduresearchgate.net These phases separate analytes based on their hydrophobicity. hplc.eu More specialized phases, such as those based on calixarenes, have also been developed and can offer different selectivity based on a combination of hydrophobic, π-π, and inclusion interactions. oup.com For separating enantiomers (chiral analysis), specific chiral stationary phases (CSPs) are required.

Mobile Phase Optimization: The mobile phase composition is optimized to achieve the desired retention and resolution. This typically involves a gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Key parameters for optimization include:

pH: The pH of the aqueous buffer is crucial as it affects the ionization state of any residual acidic or basic groups on the derivatized amino acid, thereby influencing retention. psu.eduhplc.eu For AQC-derivatized amino acids, a mobile phase pH of 5.7 was found to improve the resolution of certain compounds. nih.gov

Organic Modifier: The concentration gradient of the organic solvent (e.g., acetonitrile) controls the elution of the derivatized amino acids from the reversed-phase column. A higher concentration of the organic modifier reduces retention. nih.gov

Ionic Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are often added at low concentrations (e.g., 0.05-0.1%) to the mobile phase. hplc.eu TFA helps to sharpen peaks by minimizing unwanted interactions between the analytes and the silica (B1680970) support of the stationary phase. hplc.eu

| Parameter | Stationary Phase | Mobile Phase | Detection |

| Typical Conditions for Derivatized Amino Acids | C18 (e.g., 3-5 µm particle size, 150-250 mm length) | A: Aqueous buffer (e.g., 0.05 M Sodium Acetate, pH 6.4 or 0.05% TFA) B: Acetonitrile/Methanol mixture | UV/Vis (e.g., 254 nm for PTC, 265 nm for FMOC) or Fluorescence |

| Example Gradient | AccQ-Tag C18 (4 µm, 3.9 x 150 mm) | Gradient of 1% AccQ-Tag eluent A (pH 5.7), Acetonitrile, and Water | Fluorescence (Ex: 254 nm, Em: 395 nm) |

GC-MS offers high sensitivity and specificity for amino acid analysis, but it requires that the analytes be chemically modified into volatile and thermally stable derivatives. sigmaaldrich.comsigmaaldrich.com

Derivatization for Volatility: The polar nature of the amino and carboxylic acid functional groups makes this compound non-volatile. thermofisher.com Derivatization is essential to cap these active hydrogens. sigmaaldrich.com Common approaches include: